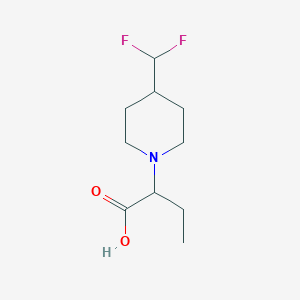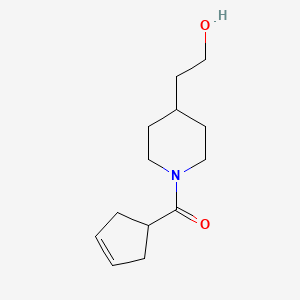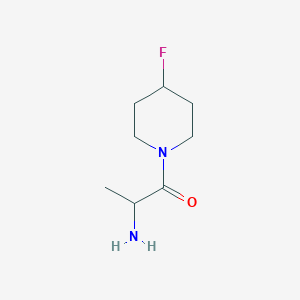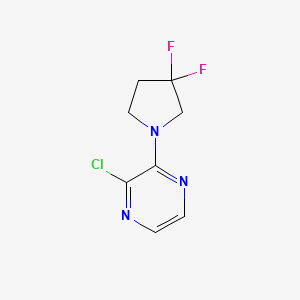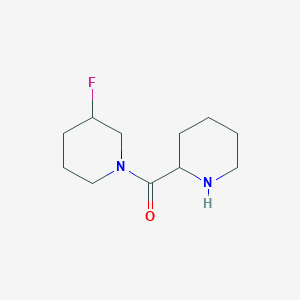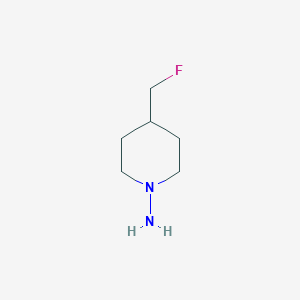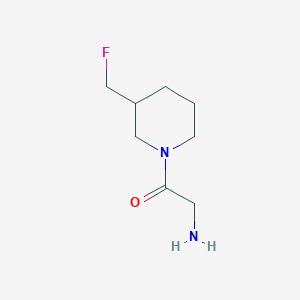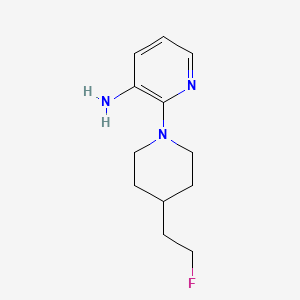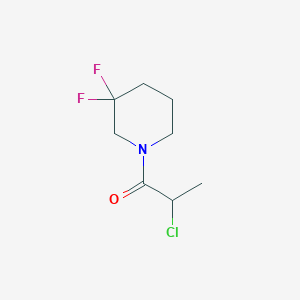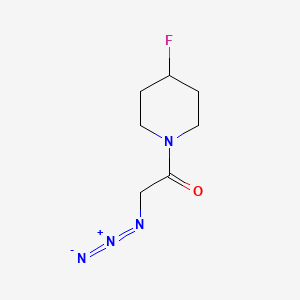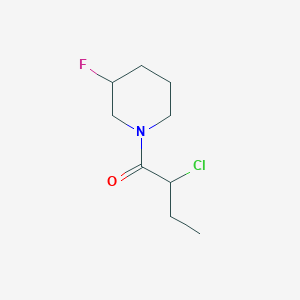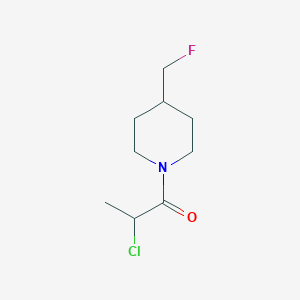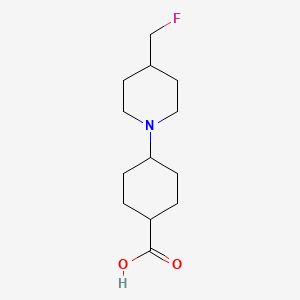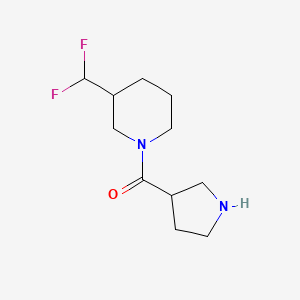
(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism
A comprehensive study on the pharmacokinetics, metabolism, and excretion of a closely related compound, "(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone" (PF-00734200), reveals its significant potential. This compound, a dipeptidyl peptidase IV inhibitor aimed at treating type 2 diabetes, shows rapid absorption across species (rats, dogs, and humans) with the majority of the dose recovered from urine and feces. The study details its metabolic pathways, including hydroxylation, amide hydrolysis, and glucuronidation, emphasizing the compound's elimination via both metabolism and renal clearance (Sharma et al., 2012).
Synthesis and Chemical Structure
Research into the synthesis of related compounds provides insights into chemical reactions and structures beneficial for developing pharmaceuticals. For instance, the synthesis of "(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone" through a method starting from D-pyroglutaminol showcases an efficient process for creating piperidine and pyridine ring-containing heterocycles. This method, highlighting the introduction of a chiral methyl group and subsequent steps leading to the target compound, signifies advancements in organic synthesis (Zhang et al., 2020).
Antimicrobial Activity
Investigations into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal promising antimicrobial properties. Certain derivatives display significant activity against pathogenic bacterial and fungal strains, suggesting a potential for developing new antimicrobial agents. This research illustrates the compound's capacity to serve as a backbone for generating effective antimicrobial drugs (Mallesha & Mohana, 2014).
Crystal Structure Analysis
Crystal structure and DFT studies of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, underline the importance of structural elucidation in drug development. These studies help in understanding molecular conformations and electronic properties, crucial for designing drugs with desired pharmacological effects (Huang et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-2-1-5-15(7-9)11(16)8-3-4-14-6-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMNDZIZPCFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


